![molecular formula C23H15BrN2O3 B3733514 N-1,3-benzodioxol-5-yl-2-(3-bromophenyl)-4-quinolinecarboxamide](/img/structure/B3733514.png)
N-1,3-benzodioxol-5-yl-2-(3-bromophenyl)-4-quinolinecarboxamide
Overview
Description
N-1,3-benzodioxol-5-yl-2-(3-bromophenyl)-4-quinolinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as BDBQ and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments.
Mechanism of Action
The mechanism of action of BDBQ involves the inhibition of various enzymes and proteins that are essential for cell survival and proliferation. BDBQ has been shown to inhibit the activity of topoisomerase I and II, which are enzymes that are involved in DNA replication and repair. Additionally, BDBQ has been shown to inhibit the activity of protein kinase C, which is involved in cell signaling and proliferation.
Biochemical and Physiological Effects:
BDBQ has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and improvement of cognitive function. BDBQ has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
BDBQ has several advantages for laboratory experiments, including its high potency and specificity for its target enzymes and proteins. Additionally, BDBQ has been shown to have low toxicity and can be administered orally. However, BDBQ also has some limitations for laboratory experiments, including its limited solubility and stability, which can affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for the study of BDBQ, including the development of more efficient synthesis methods, the identification of new therapeutic applications, and the optimization of its pharmacokinetic properties. Additionally, the study of BDBQ in combination with other drugs or therapies may enhance its therapeutic potential and reduce its limitations. Overall, BDBQ has significant potential for the development of novel therapeutics in various fields of medicine.
Conclusion:
In conclusion, N-1,3-benzodioxol-5-yl-2-(3-bromophenyl)-4-quinolinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The synthesis of BDBQ involves a multistep process, and it has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and future directions. BDBQ has significant potential for the development of novel therapeutics in various fields of medicine, and further research is needed to fully understand its therapeutic potential.
Scientific Research Applications
BDBQ has been studied extensively for its potential therapeutic applications in various fields of medicine, including cancer research, neurology, and infectious diseases. In cancer research, BDBQ has been shown to inhibit the proliferation of cancer cells by inducing apoptosis. In neurology, BDBQ has been studied for its potential neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease. In infectious diseases, BDBQ has been studied for its potential antiviral and antibacterial properties.
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(3-bromophenyl)quinoline-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15BrN2O3/c24-15-5-3-4-14(10-15)20-12-18(17-6-1-2-7-19(17)26-20)23(27)25-16-8-9-21-22(11-16)29-13-28-21/h1-12H,13H2,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAODXHQWHWLVNZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC(=CC=C5)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-yl)-2-(3-bromophenyl)quinoline-4-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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